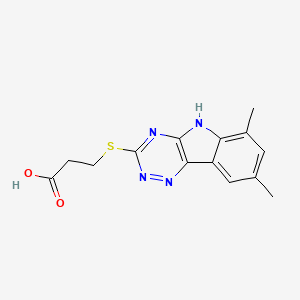

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Application in Proteomics Research

The compound is used in proteomics research . However, the specific application and experimental procedures were not detailed in the source.

Application in Cancer Therapy

The compound is structurally similar to a class of molecules known as 5H-[1,2,4]triazino[5,6-b]indole derivatives , which have been designed and synthesized for use in cancer therapy . These derivatives selectively bind to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes their cytotoxicity . They have shown strong antiproliferative activity in vitro against various cancer cells . The compound 3k, in particular, has shown IC50 values of 0.59, 0.86, 1.31, and 0.92 μM against A549, MCF-7, Hela, and HepG-2 cells, respectively . It induces significant apoptosis in A549 cells in dose and time-dependent manners .

Application in DNA Binding

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which is structurally similar to our compound of interest, have been reported to have potent DNA binding behavior . The outcomes reveal that the complexes interact with DNA via non-covalent groove binding and electrostatic interactions .

Application in Antimalarial, Antidepressant, and Antileishmanial Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial , antidepressant , and antileishmanial activity. However, the specific application and experimental procedures were not detailed in the source.

Application in Topoisomerase Inhibition

SW044248, a cell permeable, indolotriazine-based compound that is structurally similar to our compound of interest, selectively inhibits topoisomerase 1 (Top 1), but not Top 2, catalyzed DNA decatenation in a manner distinct from that of camptothecin .

Safety And Hazards

Propiedades

IUPAC Name |

3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLOROCVNRIKBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)